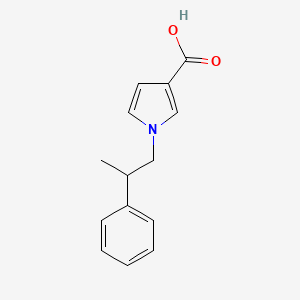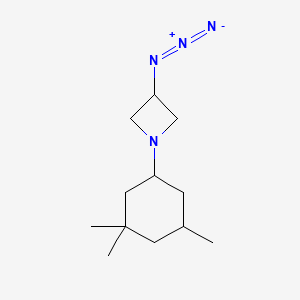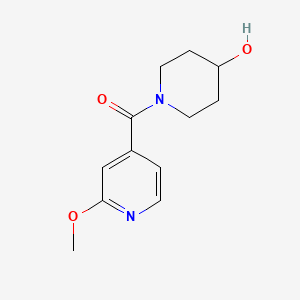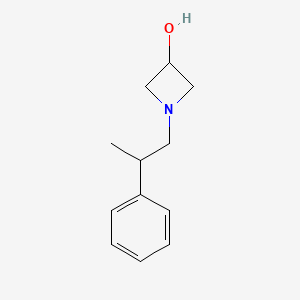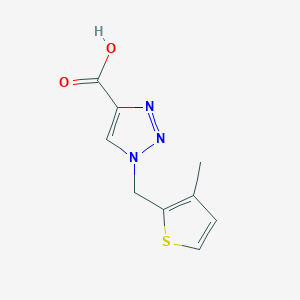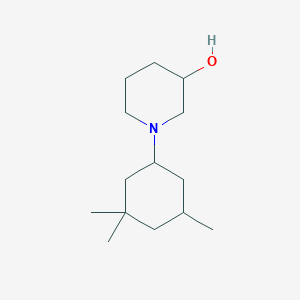
1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol
Descripción general
Descripción
1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol (TMCP) is a cyclic ether compound and a derivative of piperidine, a nitrogenous heterocyclic compound. TMCP is a colorless liquid with a mild odor and a boiling point of 141°C. It is insoluble in water and is relatively stable in air. TMCP has a variety of applications in industry, ranging from pharmaceuticals to food flavorings and fragrances. It has also been studied for its potential therapeutic effects and is currently being investigated for its potential use in medical research.
Aplicaciones Científicas De Investigación
Analytical Characterization in Neuropharmacology
1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol and its analogues, such as 1-(1-phenylcyclohexyl)piperidine (PCP), are pivotal in neuropharmacological research. The synthesis and analytical characterization of these substances, including their structural templates, are essential for understanding psychoactive arylcycloalkylamines. This research aids in monitoring new psychoactive substances for harm reduction, especially when encountering these substances without available reference material. Analytical techniques like gas chromatography, mass spectrometry, and NMR spectroscopy are utilized for this purpose (Wallach et al., 2014).
Structural and Biological Studies in Medicinal Chemistry
Piperidine alkaloids, including those related to 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol, are a focus in medicinal chemistry due to their diverse structures and potential biological activities. For instance, new piperidine derivatives from Anacyclus pyrethrum have been isolated, showcasing novel skeletal structures and potential in protein-protein interaction inhibition. Such compounds are valuable for exploring new therapeutic avenues (Chen et al., 2018).
Antimicrobial Activity
Certain derivatives similar to 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol exhibit notable antimicrobial properties. For example, the study of 1,2,5-trimethylpiperidin-4-ol derivatives against various microorganisms highlighted compounds with broad-spectrum antimicrobial activity, suggesting their potential for developing new antimicrobial agents (Dyusebaeva et al., 2017).
Application in Synthesis
1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol and its structural analogs are key in synthetic chemistry for creating complex structures with potential pharmaceutical applications. For instance, novel synthesis methods have been developed for creating derivatives with potential biological properties, such as analgesic effects. The structural diversity of these compounds opens up new pathways for drug discovery and chemical synthesis (Ahmadi & Mahmoudi, 2005).
Propiedades
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-11-7-12(9-14(2,3)8-11)15-6-4-5-13(16)10-15/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEJUQPBLKCSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



